molecular formula C21H17N5O4 B2563366 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 887457-00-3

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2563366
CAS No.: 887457-00-3
M. Wt: 403.398
InChI Key: NUYYSDGCFUXBBL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, also known as PZ-1, is a potent and selective small-molecule inhibitor recognized for its activity against key kinase targets. Its core research value lies in its mechanism as an ATP-competitive inhibitor, primarily targeting PIM kinase family members , which are serine/threonine kinases implicated in cell survival, proliferation, and apoptosis. The compound's structure, featuring a pyrazolopyrimidinone core, is designed for high affinity and selectivity within the kinome. This makes PZ-1 a critical pharmacological tool for investigating PIM kinase signaling pathways in various disease contexts, particularly in oncological research where PIM kinases are often overexpressed and contribute to tumor progression and therapy resistance. Researchers utilize this compound in vitro to elucidate the functional roles of PIM1, PIM2, and PIM3 in cancer cell lines, to study downstream effectors, and to explore potential synergistic effects in combination with other therapeutic agents. Its application extends to basic biochemical studies of kinase function and the validation of PIM kinases as viable targets for novel therapeutic strategies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-13-4-2-3-5-16(13)26-20-15(9-23-26)21(28)25(11-22-20)10-19(27)24-14-6-7-17-18(8-14)30-12-29-17/h2-9,11H,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYYSDGCFUXBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential biological activities. This compound features a benzodioxole moiety and a pyrazolo[3,4-d]pyrimidine structure, both known for their pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The compound's chemical structure can be described as follows:

PropertyValue
Molecular Formula C₁₇H₁₇N₃O₃
Molecular Weight 283.32 g/mol
LogP 3.3879
Polar Surface Area 41.554 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

  • Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs) or other protein kinases that regulate cell cycle progression and apoptosis.
  • Case Studies : In vitro studies demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The benzodioxole component is known for its antimicrobial properties. Compounds containing this moiety have been evaluated for their efficacy against various bacterial strains.

  • In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives showed effective inhibition of bacterial growth.
  • Potential Applications : The antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways.

  • Inflammatory Markers : Studies have shown that these compounds can reduce levels of pro-inflammatory cytokines in cell culture models.
  • Therapeutic Implications : This activity could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Structural FeatureActivity
Benzodioxole Moiety Enhances bioactivity
Pyrazolo Ring Critical for kinase inhibition
Acetamide Group Modulates solubility

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets such as enzymes and receptors. The presence of the benzodioxole moiety may enhance its bioactivity by facilitating interactions with hydrophobic pockets in proteins.

Case Studies :

  • Anticancer Activity : Preliminary studies indicate that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibit cytotoxic effects against various cancer cell lines. Further research is required to elucidate the mechanism of action and optimize its efficacy.
  • Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways. For example, docking studies have suggested that this compound could inhibit 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes.

Biological Studies

Enzyme Interactions : The compound can be utilized to study enzyme interactions and receptor binding due to its complex structure. The sulfonamide group may form hydrogen bonds with amino acid residues in the active sites of enzymes, providing insights into enzyme kinetics and binding affinities.

Mechanism of Action : Understanding the mechanism of action involves exploring how the compound interacts with molecular targets. The benzodioxole moiety's hydrophobic interactions and the sulfonamide group's ability to form hydrogen bonds are critical in determining its biological activity.

Industrial Applications

Material Development : this compound may serve as a precursor in synthesizing other complex molecules or materials. Its unique properties could lead to the development of novel materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound :
  • Name : N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
  • Molecular Formula : C22H19N5O4 (identical to the target compound).
  • Key Difference : The phenyl substituent at position 1 is 3,4-dimethylphenyl instead of 2-methylphenyl.
  • Implications :
    • The meta/para-dimethyl substitution may enhance steric bulk and electron-donating effects compared to the ortho-methyl group in the target compound. This could influence binding affinity in biological targets, such as enzymes or receptors, by altering hydrophobic interactions or steric hindrance .
Compound :
  • Name : 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
  • Core Structure : Pyrazolo[1,5-a]pyrazin (vs. pyrazolo[3,4-d]pyrimidin in the target).
  • Substituent : 3-fluoro-4-methylphenyl on the acetamide group.
  • The pyrazolo[1,5-a]pyrazin core differs in ring fusion and nitrogen positioning, which may reduce planarity and alter hydrogen-bonding capacity compared to the target’s pyrazolo[3,4-d]pyrimidin core .

Core Heterocycle Modifications

Compound :
  • Name : 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]-5H-pyrazolo[3,4-d]pyrimidine-5-acetamide
  • Core Structure : Pyrazolo[3,4-d]pyrimidin (same as target).
  • Substituent : 4-(2-phenyldiazenyl)phenyl group.
  • Implications :
    • The diazenyl (azo) group introduces photochemical reactivity and conjugation effects, which may limit stability under light exposure compared to the target’s benzodioxolyl group. This modification could also affect solubility and redox properties .

Pharmacological Relevance

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethylphenyl () and 3-fluoro-4-methylphenyl () substituents demonstrate how electron-donating (methyl) and electron-withdrawing (fluoro) groups modulate lipophilicity and binding interactions.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF or THF
Temperature80–100°C
CatalystPd(OAc)2 (5 mol%)
PurificationEthyl acetate/hexane (3:7)

Q. Table 2. NMR Spectral Assignments

Proton Environmentδ (ppm) RangeReference
Benzodioxol protons5.9–6.8 (multiplet)
Pyrimidine protons7.2–8.6 (singlet/doublet)
Methyl groups~2.0 (singlet)

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